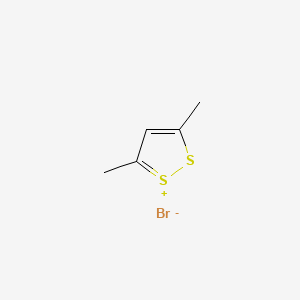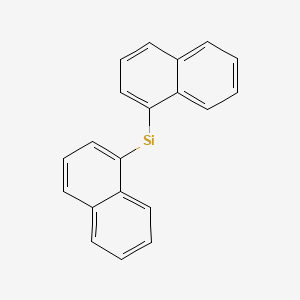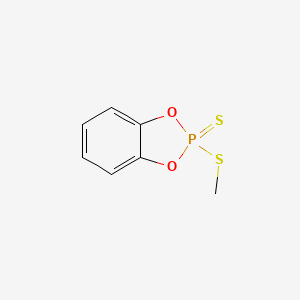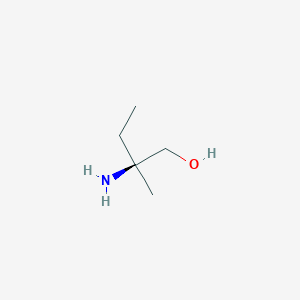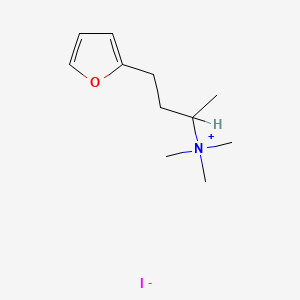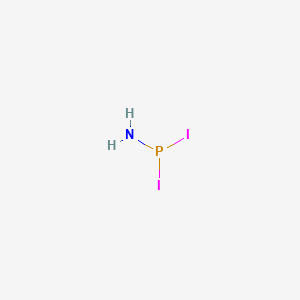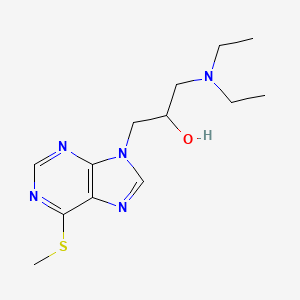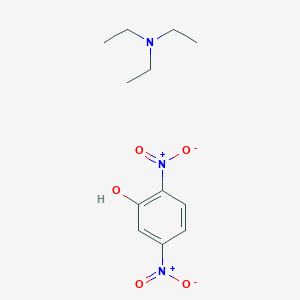![molecular formula C9H10O B14698276 Bicyclo[3.2.2]nona-3,6-dien-2-one CAS No. 31517-33-6](/img/structure/B14698276.png)
Bicyclo[3.2.2]nona-3,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[322]nona-3,6-dien-2-one is a bicyclic organic compound with the molecular formula C9H10O It is characterized by a unique structure that includes two fused rings and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts.
Another synthetic route involves the reaction of Mannich base hydrochlorides with ethyl acetoacetate, followed by aldol condensation . This method is advantageous due to its operational simplicity and the ability to build a complex carbon skeleton in a minimal number of steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions with several dienes, leading to the formation of endo-cis adducts.
Pinacol Rearrangement: The compound can undergo pinacol-type rearrangement to form homobarrelenones when treated with p-toluenesulfonic acid in boiling benzene.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out under high-pressure conditions.
Pinacol Rearrangement:
p-Toluenesulfonic acid and boiling benzene are used as reagents and solvents, respectively.Major Products
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nona-3,6-dien-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of bicyclo[3.2.2]nona-3,6-dien-2-one involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction. The compound’s unique structure allows it to act as a dienophile, facilitating the formation of complex adducts through cycloaddition reactions . Additionally, its ketone functional group can undergo various transformations, including rearrangements and reductions, contributing to its versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nona-3,6-dien-2-one: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Homobarrelenone: A derivative formed through the pinacol rearrangement of bicyclo[3.2.2]nona-3,6-dien-2-one.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketone functional group. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
31517-33-6 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
bicyclo[3.2.2]nona-3,6-dien-2-one |
InChI |
InChI=1S/C9H10O/c10-9-6-3-7-1-4-8(9)5-2-7/h1,3-4,6-8H,2,5H2 |
InChI-Schlüssel |
NADROADAYNFLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)


